molecular formula C18H24Si2 B15162202 Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane CAS No. 847548-61-2

Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane

Cat. No.: B15162202
CAS No.: 847548-61-2
M. Wt: 296.6 g/mol
InChI Key: ZAVLYSOHHGIFOO-UHFFFAOYSA-N
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Description

Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane: is an organosilicon compound characterized by the presence of both methyl and diphenyl groups attached to a silicon atom, along with a trimethylsilyl-substituted ethenyl group. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane typically involves the reaction of diphenylmethylsilane with a trimethylsilyl-substituted alkyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is introduced to the silane in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger volumes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the catalytic systems used.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions typically involve the use of hydride donors to convert the silicon-containing groups into more reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules, enhancing their stability and reactivity.

    Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.

    Industry: It finds applications in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane exerts its effects is largely dependent on its ability to participate in various chemical reactions. The silicon atom in the compound can form strong bonds with other elements, allowing it to act as a versatile building block in chemical synthesis. The trimethylsilyl group provides steric protection, making the compound less reactive under certain conditions, while the ethenyl group can participate in addition reactions, further expanding its utility.

Comparison with Similar Compounds

Similar Compounds

  • Triisopropyl(trimethylsilyl)ethynylsilane
  • Tetramethylsilane
  • Diphenylmethylsilane

Uniqueness

Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane is unique due to its combination of methyl, diphenyl, and trimethylsilyl-substituted ethenyl groups. This combination imparts specific reactivity patterns and stability, making it distinct from other organosilicon compounds. Its ability to undergo a variety of chemical reactions while maintaining stability under different conditions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

847548-61-2

Molecular Formula

C18H24Si2

Molecular Weight

296.6 g/mol

IUPAC Name

trimethyl-[2-[methyl(diphenyl)silyl]ethenyl]silane

InChI

InChI=1S/C18H24Si2/c1-19(2,3)15-16-20(4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3

InChI Key

ZAVLYSOHHGIFOO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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